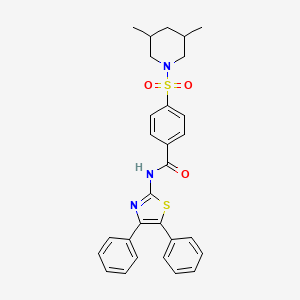

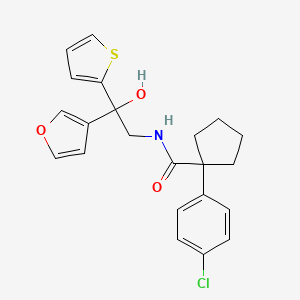

2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological activities. For instance, the synthesis of novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides was achieved with a high yield of 81%, indicating an efficient synthetic route for these compounds . Similarly, N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides were synthesized from 4-benzyloxy-3,5-dimethylphenylacetate and substituted benzyl amines, followed by debenzylation to yield the final products . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation and specific interplanar angles between amide groups, which are important for their anticonvulsant activities . These structural insights are valuable for understanding the conformational preferences of similar acetamide derivatives, including "2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide".

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. For example, silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, which exist in equilibrium and can be hydrolyzed to form silanols . These reactions demonstrate the reactivity of the acetamide moiety and its potential to form heterocyclic compounds, which could be relevant for the chemical reactions of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed that the presence of hydrogen bonds and packing interactions result in distinct hydrophilic and hydrophobic areas within the crystal structure, which could affect the solubility and stability of these compounds . These properties are important for the pharmacokinetic profile of drug candidates and could be extrapolated to similar compounds.

Wissenschaftliche Forschungsanwendungen

Modulation of Neurotransmitter Transporters

One area of research explores the effects of related compounds on neurotransmitter transporters. For instance, Modafinil, a compound with a similar acetamide functional group, shows activity at dopamine and norepinephrine transporters, suggesting a mechanism for enhancing wakefulness by modulating neurotransmitter activities (Madras et al., 2006). This illustrates how structurally similar compounds can be employed to study and potentially influence brain function and neurological disorders.

Anticonvulsant Properties

Another research avenue involves the anticonvulsant properties of acetamido derivatives. The synthesis and structural analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have shown characteristics likely responsible for anticonvulsant activities, drawing a parallel with phenytoin and suggesting a framework for developing new therapeutic agents (Camerman et al., 2005).

Allelochemical Transformation

Research into the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, which are structurally related to the target compound, helps understand the ecological impact and potential agricultural applications of these chemicals. The transformation products, including acetamides, can influence plant growth and development, offering a method to exploit allelopathic properties for crop protection (Fomsgaard et al., 2004).

Synthesis of Novel Compounds

The synthesis of novel compounds for pharmacological evaluation represents a significant area of application. For example, the synthesis of 5-benzylidenerhodanine-3-acetamides and their evaluation as inhibitors of acetylcholinesterase showcases the potential of acetamide derivatives in discovering new treatments for diseases like Alzheimer's (Shafii et al., 2015).

Antimicrobial Activity

Furthermore, the antimicrobial properties of related compounds have been explored, indicating the potential for developing new antibiotics or antifungal agents. The synthesis and evaluation of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides against various microbial strains highlight the importance of structural modification in enhancing biological activity (Jayadevappa et al., 2012).

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-26-20-9-5-8-19(14-20)21(24-10-12-27-13-11-24)15-23-22(25)17-28-16-18-6-3-2-4-7-18/h2-9,14,21H,10-13,15-17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFYCSCJGFMOAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)CSCC2=CC=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2525491.png)

![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)

![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)